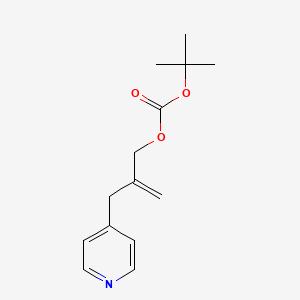![molecular formula C11H16O4 B13704086 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxycarbonyl)bicyclo[222]octane-2-carboxylic Acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process allows for the preparation of the compound in good yields with excellent enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different fields:
Wirkmechanismus
The mechanism by which 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems.
Vergleich Mit ähnlichen Verbindungen
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid can be compared with other similar compounds, such as 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid . While both compounds share a bicyclic structure and methoxycarbonyl group, their positions and specific chemical properties differ, leading to unique reactivity and applications. Other similar compounds include bicyclo[2.2.2]octane-1,4-dicarboxylic acid and bicyclo[2.2.2]octane-2-carboxylic acid .
By understanding the unique properties and potential applications of this compound, researchers can continue to explore its uses in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
5-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-15-11(14)9-5-6-2-3-7(9)4-8(6)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
HSIGMURNNFKMSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2CCC1CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
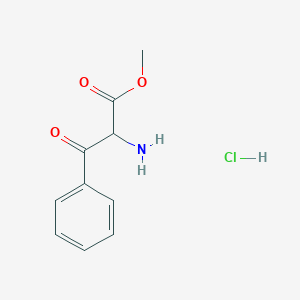
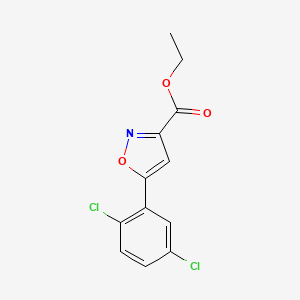
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
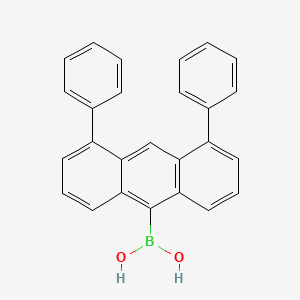
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
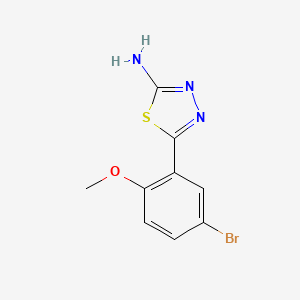

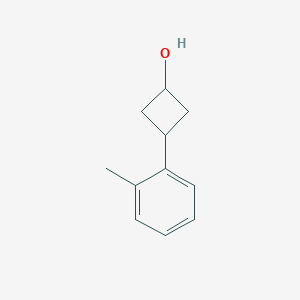
![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
